molecular formula C17H17F4N3O2 B2463578 3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one CAS No. 1705135-22-3

3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

Cat. No. B2463578
CAS RN: 1705135-22-3
M. Wt: 371.336
InChI Key: ZAWLTPZVIXSBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H17F4N3O2 and its molecular weight is 371.336. The purity is usually 95%.
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Scientific Research Applications

G Protein-Coupled Receptor (GPR119) Agonists

Compounds similar to 3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one have been explored as potential G protein-coupled receptor 119 (GPR119) agonists. Such agonists could have significant applications in probing the pharmacological potential of GPR119, which is relevant for various therapeutic areas (Sakairi et al., 2012).

Antifungal Agents

Some derivatives of 1,2,4-oxadiazoles, which are structurally related to the mentioned compound, have shown promising results as antifungal agents. They have been synthesized and evaluated for in vitro antifungal activities, indicating potential applications in antifungal drug development (Sangshetti & Shinde, 2011).

Antimicrobial Agents

The 1,2,4-oxadiazole moiety, present in the compound, is also a feature in other compounds that have been synthesized and screened for antimicrobial activities. These studies suggest potential applications of such compounds in treating bacterial infections (Khalid et al., 2016).

Potential in PET Imaging

Compounds structurally related to 3,3,3-Trifluoro-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one have been used in the automated synthesis of radiopharmaceuticals for PET imaging. This suggests a potential application in diagnostic imaging, particularly in identifying and understanding various physiological processes (Luo et al., 2019).

Glycine Transporter Inhibition

Related compounds have been identified as potent glycine transporter 1 (GlyT1) inhibitors. These findings indicate potential applications in the treatment of central nervous system disorders where GlyT1 plays a role (Yamamoto et al., 2016).

properties

IUPAC Name

3,3,3-trifluoro-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F4N3O2/c18-13-6-2-1-5-12(13)16-22-14(26-23-16)8-11-4-3-7-24(10-11)15(25)9-17(19,20)21/h1-2,5-6,11H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWLTPZVIXSBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC(F)(F)F)CC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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